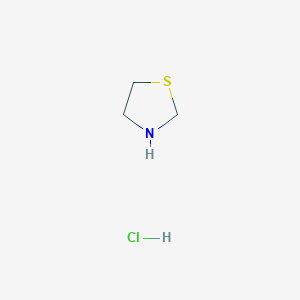

Thiazolidine hydrochloride

概要

説明

Thiazolidine hydrochloride is a heterocyclic compound that has garnered significant interest due to its diverse biological properties and potential applications in medicinal chemistry. Thiazolidine motifs are five-membered rings containing sulfur and nitrogen atoms, which are key structural features in various natural and bioactive compounds. The presence of sulfur in the first position and nitrogen in the third position of the ring structure is known to enhance pharmacological properties, making thiazolidines valuable in drug synthesis and design .

Synthesis Analysis

The synthesis of thiazolidine derivatives has been approached through various methods, including multicomponent reactions, click reactions, nano-catalysis, and green chemistry techniques. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity. For instance, a one-pot three-component reaction has been developed to synthesize thiazolidinones by reacting 2-amino-1-phenylethanone hydrochloride with an aromatic aldehyde and mercaptoacetic acid, demonstrating excellent chemoselectivity and yield . Additionally, eco-friendly synthesis methods using ionic liquids as catalysts have been reported, which offer advantages such as high yields, mild reaction conditions, and minimal environmental impact .

Molecular Structure Analysis

Thiazolidine derivatives exhibit a wide range of molecular structures, which contribute to their diverse biological activities. The core thiazolidine ring can be functionalized with various substituents, leading to compounds with different pharmacological profiles. For example, thiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated as influenza neuraminidase inhibitors, showcasing the versatility of the thiazolidine scaffold in drug design .

Chemical Reactions Analysis

Thiazolidine derivatives participate in a variety of chemical reactions, which are crucial for their biological activity and therapeutic applications. The synthesis of thiazolidin-4-yl-1,3,4-oxadiazoles involves two sequential multicomponent reactions, demonstrating the potential of thiazolidines in complex molecule construction . Moreover, the diastereoselective addition of chlorotitanium enolates of N-acyl thiazolidinethiones to O-methyl oximes has been reported, highlighting the synthetic utility of thiazolidines in stereoselective organic synthesis .

Physical and Chemical Properties Analysis

Thiazolidine derivatives exhibit a range of physical and chemical properties that are influenced by their molecular structure. These properties are critical for their biological activity and potential therapeutic applications. For instance, thiazolidine-2,4-dione derivatives have been explored for their interactions with key protein targets in various pathological conditions, indicating the importance of understanding their molecular interactions for drug development . Additionally, thiazolidine-4-carboxylic acid has been studied for its antioxidant properties and potential value in geriatric medicine, further underscoring the significance of the physical and chemical properties of thiazolidine derivatives .

科学的研究の応用

Influenza Neuraminidase Inhibition

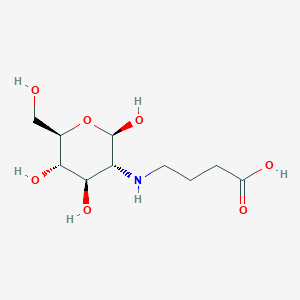

Thiazolidine-4-carboxylic acid derivatives, synthesized from L-cysteine hydrochloride, have been studied for their potential to inhibit neuraminidase of influenza A virus. These compounds have shown moderate inhibitory activity, with compound 4f being notably potent, although less so than oseltamivir. This research suggests that thiazolidine derivatives can be used in the design of novel influenza inhibitors (Yu Liu et al., 2011).

Biological Applications

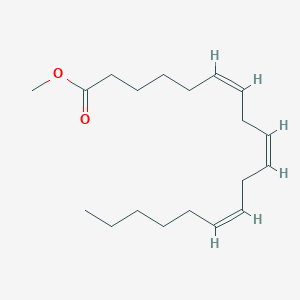

Thiazolidine motifs are significant in organic synthesis and medicinal chemistry due to their diverse biological properties, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective activities. The sulfur content in thiazolidine enhances pharmacological properties, making them valuable in drug design. Various synthetic approaches, including green chemistry, are employed to improve their selectivity and pharmacokinetic activity (Nusrat Sahiba et al., 2020).

Antimalarial Activity

A study on 4-aminoquinoline-derived thiazolidines evaluated their antimalarial activity in vitro and in vivo. Two compounds exhibited significant suppression of parasitaemia, and all analogues formed a strong complex with haematin, inhibiting β-haematin formation, suggesting a potential action on heme polymerization (V. Solomon et al., 2013).

Charge Transfer Interactions

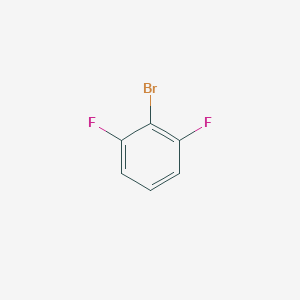

Spectrophotometric studies on thiazolidine and its interactions with various π-acceptors like DDQ, CHL, and TCNQ in methanol solvent revealed stable complexes. These interactions have applications in medical conditions such as diabetes, cancer, and microbial infections (J. Al-Humaidi et al., 2021).

Synthetic and Medicinal Perspective

Thiazolidinone, a derivative of thiazolidine, is studied for its broad range of pharmacological activities including anti-cancer, anti-diabetic, and anti-microbial properties. Newer synthetic methods are being developed to explore these biological activities, highlighting the clinical significance of the thiazolidinone scaffold (Sundeep Kaur Manjal et al., 2017).

Antioxidant and Anticancer Activity

Thiazolidine derivatives synthesized from L-cysteine have shown potential antioxidant properties and activity against breast cancer. This study involved complex synthesis processes, demonstrating the versatility of thiazolidine in medicinal chemistry (2022).

Safety And Hazards

将来の方向性

Thiazolidine chemistry has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . This study offers a catalyst-free alternative to click chemistry for conjugating sensitive biomolecules . The thiazolidine click reaction is expected to be introduced to the forefront of bioconjugation reactions .

特性

IUPAC Name |

1,3-thiazolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS.ClH/c1-2-5-3-4-1;/h4H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGQQQKGAXDBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazolidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)

![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)

![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)

![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)